N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a pyridine ring substituted with a tert-butoxy group and an acetamide moiety attached to a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 4-hydroxypyridine, undergoes alkylation with 2-methylpropan-2-yl chloride in the presence of a base such as potassium carbonate to form 4-[(2-methylpropan-2-yl)oxy]pyridine.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism by which N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-[4-(tert-butoxy)pyridin-3-yl]-2-phenylacetamide: Lacks the trifluoromethyl group, which may reduce its lipophilicity and biological activity.
N-[4-(methoxy)pyridin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide: Contains a methoxy group instead of a tert-butoxy group, potentially altering its reactivity and pharmacokinetic properties.
Uniqueness
N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a tert-butoxy group and a trifluoromethyl group. These substituents confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-17(2,3)25-15-8-9-22-11-14(15)23-16(24)10-12-6-4-5-7-13(12)18(19,20)21/h4-9,11H,10H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHBHWQOLFQALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=NC=C1)NC(=O)CC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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